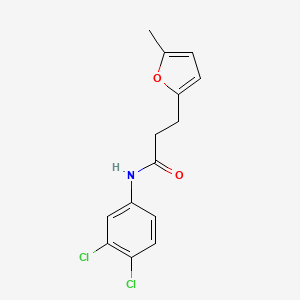
2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate is a useful research compound. Its molecular formula is C14H7FO4S and its molecular weight is 290.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.00490804 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Probes for PET Imaging in Alzheimer's Disease
Researchers have synthesized and evaluated radiofluoro-pegylated phenylbenzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds, including 4-(5-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline and its derivatives, displayed high affinity for Aβ(1-42) aggregates and demonstrated significant potential for detecting Aβ plaques in the living human brain (Cui et al., 2012).
Synthesis and Characterization of Tetraheterofulvalenes
The synthesis and characterization of 2-(1,3-benzodithiol-2-ylidene)-1,3-benzoxathiole (dibenzo-oxatrithiafulvalene, DBOTTF), the first example of a tetraheterofulvalene containing oxygen, have been described. This research showcases the development of novel organic materials with potential applications in electronics and material science (D'Arcangelis & Cowan, 1996).
Ring-Opening Reactions of Cyclic Sufinate Esters
The study of ring-opening reactions of cyclic sufinate esters with a phenolic leaving group has expanded the understanding of reaction mechanisms involving dibenzo[1,2]oxathiin 6-oxide and similar compounds. Such research contributes to the broader field of organic synthesis, providing insights into the reactivity and potential applications of sulfur-containing heterocycles (Okuyama et al., 1996).
Pharmacophoric Heterocyclic Nucleus
2,3-Dihydrobenzo[b][1,4]oxathiine has been identified as a valuable pharmacophoric heterocyclic nucleus with a wide range of biological activities, including antimycotic, antioxidant, and estrogen receptor ligand activities. This highlights the compound's significance in drug discovery and the development of new therapeutic agents (Viglianisi & Menichetti, 2010).
Synthesis of Antitumor Agents
The synthesis and evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles demonstrate the potential of benzothiazole derivatives in cancer treatment. This research underscores the importance of structural modification and prodrug strategies in enhancing the therapeutic efficacy of anticancer compounds (Bradshaw et al., 2002).
Mechanism of Action
While the mechanism of action for “2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate” is not known, a similar compound, “2-oxo-1,3-benzoxathiol-5-yl acetate” (RK-0404678), has been found to inhibit the dengue virus NS5 RNA-dependent RNA polymerase . RK-0404678 binds to two distinct sites in the DENV RdRp domains .
Properties
IUPAC Name |
(2-oxo-1,3-benzoxathiol-5-yl) 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FO4S/c15-10-4-2-1-3-9(10)13(16)18-8-5-6-11-12(7-8)20-14(17)19-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVLCFQXIMMCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5581706.png)
![(4aR*,7aS*)-1-(methoxyacetyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5581708.png)
![(3S)-1-[(cis-4-aminocyclohexyl)methyl]-N,N-dimethyl-3-azepanamine dihydrochloride](/img/structure/B5581711.png)

![(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5581735.png)
![2-[(7-cyano-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-cyclopentylacetamide](/img/structure/B5581743.png)
![3-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-indazole](/img/structure/B5581745.png)
![7-[(2-aminopyridin-3-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5581748.png)
![N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5581749.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5581751.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5581766.png)

